

HPLC method for 4-(2-Aminopropyl)phenol quantification

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Compound of Interest

Compound Name: 4-(2-Aminopropyl)phenol

Cat. No.: B073377

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An optimized High-Performance Liquid Chromatography (HPLC) method for the analysis of **4-(2-Aminopropyl)phenol** is presented. This application note is intended for researchers, scientists, and drug development professionals requiring a reliable method for the quantification and purity assessment of this compound. The described method utilizes reverse-phase chromatography with UV detection, a common and robust technique in pharmaceutical analysis.

Introduction

4-(2-Aminopropyl)phenol, also known as 4-hydroxyamphetamine, is a metabolite of amphetamine and is of significant interest in pharmaceutical and forensic research.[1] Accurate and precise analytical methods are crucial for its characterization, quantification in various matrices, and for quality control purposes. This document provides a detailed protocol for a reverse-phase HPLC method developed for the analysis of **4-(2-Aminopropyl)phenol**.

Principle

The method is based on reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase. The mobile phase consists of a mixture of an aqueous buffer and an organic solvent. The retention and separation of **4-(2-Aminopropyl)phenol** are primarily governed by its hydrophobic interactions with the stationary phase. The UV detector is set at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity.[2]

Materials and Methods

Instrumentation and Equipment

- HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
- Analytical balance
- pH meter
- Volumetric flasks and pipettes
- Syringe filters (0.45 μm)

Chemicals and Reagents

- **4-(2-Aminopropyl)phenol** reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium dihydrogen phosphate (KH_2PO_4), analytical grade
- Orthophosphoric acid (H_3PO_4), analytical grade
- Water (HPLC grade)

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below.

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 μ m
Mobile Phase	25 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (85:15, v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 μ L
Column Temperature	30 $^{\circ}$ C
Detection Wavelength	220 nm
Run Time	10 minutes

Experimental Protocols

Preparation of Mobile Phase

- Phosphate Buffer (25 mM, pH 3.0): Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.[\[2\]](#) Filter the buffer through a 0.45 μ m membrane filter.
- Mobile Phase Preparation: Mix the filtered phosphate buffer and acetonitrile in a ratio of 85:15 (v/v). Degas the mobile phase before use.[\[2\]](#)

Preparation of Standard Solutions

- Standard Stock Solution (1000 μ g/mL): Accurately weigh about 25 mg of **4-(2-Aminopropyl)phenol** reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[\[2\]](#)
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 1-100 μ g/mL).[\[2\]](#)

Sample Preparation

The sample preparation will depend on the matrix.

- For Drug Substance: A procedure similar to the standard preparation can be followed. Accurately weigh a quantity of the sample, dissolve it in the mobile phase, and dilute to a known concentration within the working range of the assay.^[2]
- For Biological Matrices (e.g., Plasma, Urine): A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended to remove interferences.^{[3][4]}
 - To 100 µL of the sample, add an internal standard.
 - Basify the sample with a suitable buffer.
 - Extract the analyte with an immiscible organic solvent (e.g., ethyl acetate).^[3]
 - Evaporate the organic layer to dryness.^[3]
 - Reconstitute the residue in the mobile phase.^[3]
- Filter the final solution through a 0.45 µm syringe filter before injection.^[2]

Method Validation

The analytical method should be validated according to ICH guidelines.^{[5][6]} The key validation parameters are summarized below.

Parameter	Typical Acceptance Criteria	Expected Performance
Specificity	No interference at the retention time of the analyte.	The method should be able to separate the analyte from potential degradation products and matrix components. [7] [8]
Linearity	Correlation coefficient (r^2) \geq 0.999	Expected linear range of 1-100 $\mu\text{g/mL}$. [9]
Accuracy	98.0% - 102.0% recovery	Recovery values are expected to be within the specified limits. [10]
Precision	$\text{RSD} \leq 2.0\%$	Both intra-day and inter-day precision should be within the acceptable range. [6] [10]
Limit of Detection (LOD)	Signal-to-Noise ratio of 3:1	To be determined experimentally.
Limit of Quantification (LOQ)	Signal-to-Noise ratio of 10:1	To be determined experimentally. [5]
Robustness	No significant change in results with small variations in method parameters.	The method should be robust to small changes in mobile phase composition, pH, and flow rate. [9]

System Suitability

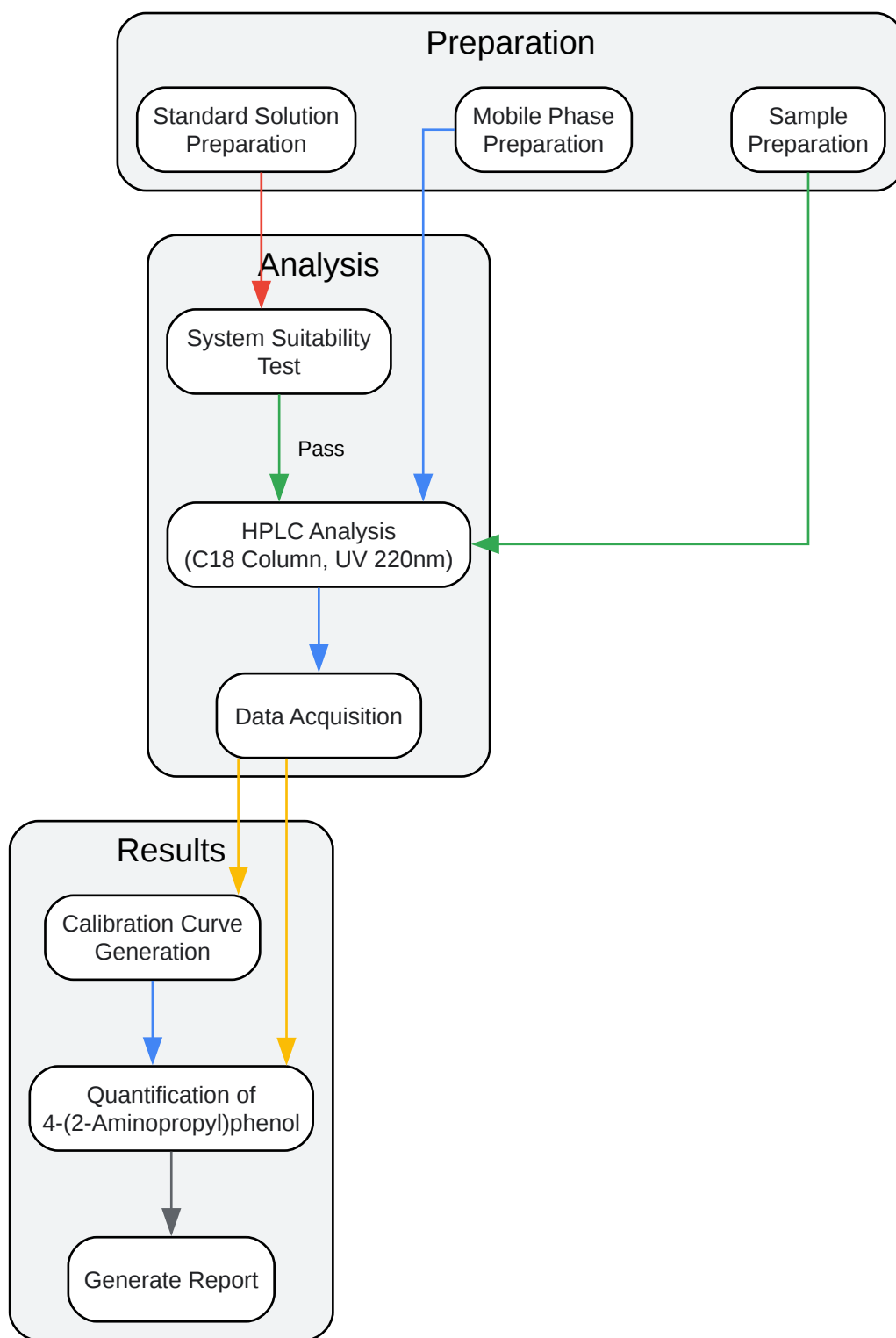
Before sample analysis, the performance of the HPLC system should be verified. Inject the working standard solution (e.g., 20 $\mu\text{g/mL}$) five times and evaluate the following parameters.

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	≥ 2000
% RSD of Peak Areas	$\leq 2.0\%$

Data Analysis

The quantitative analysis of **4-(2-Aminopropyl)phenol** is performed by constructing a calibration curve. A linear regression of the peak area versus concentration is performed.^[2] The concentration of the analyte in the samples is then calculated using the regression equation.

Workflow Diagram



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Caption: Workflow for **4-(2-Aminopropyl)phenol** Quantification by HPLC.

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